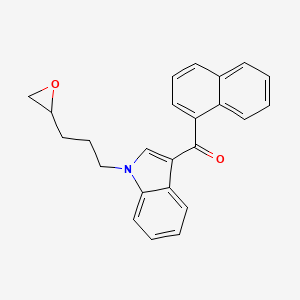![molecular formula C₂₅H₂₄D₈O₆ B1158450 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde](/img/structure/B1158450.png)
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is a deuterated labeled derivative of dehydrogenated Budesonide. Budesonide itself is a glucocorticoid receptor agonist with anti-inflammatory and anti-cancer properties. The deuterated form, this compound, is primarily used in scientific research, particularly in isotope tracing studies .
准备方法
The synthesis of 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde involves the deuteration of Budesonide. The process typically includes the following steps:
Dehydrogenation: Budesonide undergoes dehydrogenation to form 21-Dehydro Budesonide.
Deuteration: The dehydrogenated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. .
Industrial production methods for Budesonide, including continuous flow processes, can be adapted for the synthesis of its deuterated form. These methods optimize parameters such as flow rate, temperature, and residence time to achieve the desired product yield and purity .
化学反应分析
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for tracing chemical reactions and studying reaction mechanisms.
Biology: The compound serves as a probe for glucocorticoid receptors, helping to elucidate receptor-ligand interactions and signaling pathways.
Medicine: Research involving this compound contributes to understanding the pharmacokinetics and pharmacodynamics of glucocorticoids, aiding in the development of new therapeutic agents.
Industry: The compound is utilized in the development of analytical methods for quality control and validation of pharmaceutical products .
作用机制
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde exerts its effects by binding to glucocorticoid receptors. This binding leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
相似化合物的比较
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is unique due to its deuterated nature, which provides enhanced stability and allows for precise isotope tracing studies. Similar compounds include:
Budesonide: The non-deuterated form, widely used as an anti-inflammatory and anti-asthmatic drug.
Dehydro Budesonide: The non-deuterated dehydrogenated form, used in similar research applications but without the benefits of deuteration
属性
分子式 |
C₂₅H₂₄D₈O₆ |
|---|---|
分子量 |
436.57 |
同义词 |
(11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




